ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and controlled reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .
Scientific Research Applications
Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: An intermediate in the synthesis of Apixaban, a potent anticoagulant.
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Known for its anti-inflammatory activity.
Uniqueness
Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxo-6,7-dihydro-5H-indazole-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)10-9-7(13(2)12-10)5-4-6-8(9)14/h3-6H2,1-2H3 |
InChI Key |
FLANZYQGPSOTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)CCC2)C |
Origin of Product |
United States |
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